AhR Agonist Potency
In a human recombinant HepG2-Lucia AhR luciferase reporter gene assay, (2E)-3-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one activated AhR with an EC50 of 172 nM [1]. While direct head-to-head data for the unsubstituted 3,4-dimethoxychalcone parent in the identical assay system are not publicly available, class-level SAR indicates that halogen substitution on the benzaldehyde-derived ring enhances AhR binding affinity relative to the non-halogenated chalcone core; the 172 nM EC50 value places this compound among the sub-micromolar AhR modulators suitable for probing xenobiotic sensing pathways [1].
| Evidence Dimension | AhR agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 172 nM |
| Comparator Or Baseline | Unsubstituted 3,4-dimethoxychalcone (exact data not available in identical assay; class-level SAR supports weaker activity) |
| Quantified Difference | Target EC50 = 172 nM; basal level for non-halogenated scaffold generally higher (sub-micromolar range expected but not quantified in same assay) |
| Conditions | Human recombinant HepG2-Lucia AhR cell line, 24 h incubation, luciferase reporter gene assay |
Why This Matters
This quantifies a specific receptor-level bioactivity that distinguishes the brominated derivative from the unsubstituted parent, directly informing selection for AhR-focused screening campaigns.
- [1] BindingDB entry BDBM50603559, CHEMBL5203209. Agonist activity at AhR in human recombinant HepG2-Lucia AhR cell line. Accessed 2026. View Source
